Cariprazine hydrochloride

Catalog No.
S001694
CAS No.
M.F
C21H33Cl3N4O
M. Wt
463.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cariprazine hydrochloride

Product Name

Cariprazine hydrochloride

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride

Molecular Formula

C21H33Cl3N4O

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H

InChI Key

GPPJWWMREQHLQT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea, cariprazine, cariprazine HCl, cariprazine hydrochloride, N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride, RGH-188, trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride, Vraylar

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Description

The exact mass of the compound Cariprazine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dopamine and Serotonin Modulation

    Schizophrenia is thought to involve imbalances in brain chemicals like dopamine and serotonin. Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, meaning it stimulates them to some degree. Additionally, it functions as an antagonist at serotonin 5-HT2A receptors, blocking their activity. This unique profile differentiates it from other antipsychotics and may contribute to its therapeutic effects [].

  • Positive and Negative Symptoms

    Schizophrenia manifests in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal). Studies suggest Cariprazine may be effective in addressing both aspects of the illness. Research involving hundreds of patients showed significant improvement in both positive and negative symptoms compared to placebo.

  • Long-Term Management

    Maintaining treatment adherence is crucial for managing schizophrenia. Research is investigating Cariprazine's efficacy in long-term treatment plans. Studies indicate that Cariprazine is well-tolerated and effective in reducing relapse rates when taken consistently [].

Cariprazine Hydrochloride in Bipolar Disorder Research

Cariprazine hydrochloride is also being explored for its potential in treating bipolar disorder, a condition characterized by mood swings from mania to depression.

  • Mood Stabilization

    Bipolar disorder can significantly disrupt a person's life. Research suggests Cariprazine may help stabilize mood by regulating dopamine and serotonin activity. Studies have shown Cariprazine to be effective in treating acute manic episodes and may also offer benefits in preventing future episodes [].

  • Combination Therapy

    Bipolar disorder treatment often involves a combination of medications. Studies are evaluating Cariprazine's effectiveness when used alongside other mood stabilizers. Initial findings suggest Cariprazine may be a well-tolerated and potentially beneficial addition to existing treatment regimens.

Cariprazine hydrochloride is an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. Developed by Gedeon Richter, it acts on various neurotransmitter receptors in the brain, particularly as a partial agonist at dopamine D2 and D3 receptors, and as an antagonist at serotonin 5-HT2A receptors. The compound is characterized by its unique ability to modulate dopaminergic activity, which is particularly beneficial in treating psychotic disorders where dopamine dysregulation is implicated .

The chemical formula for cariprazine hydrochloride is C21H33Cl3N4O, with a molar mass of approximately 463.87 g/mol. It is administered orally and has high bioavailability, allowing it to effectively cross the blood-brain barrier .

The exact mechanism by which cariprazine exerts its therapeutic effects is not fully understood. However, its activity at various dopamine and serotonin receptors is believed to play a crucial role [].

  • Dopamine: By partially activating dopamine D2 and D3 receptors, cariprazine may help regulate dopamine signaling in the brain, which is dysregulated in schizophrenia and bipolar disorder [].
  • Serotonin: Cariprazine's partial agonism at the 5-HT1A receptor and antagonism at 5-HT2A receptors might further modulate neurotransmitter activity and contribute to its therapeutic effects [].

Cariprazine is generally well-tolerated, but side effects can occur. Common side effects include tiredness, restlessness, anxiety, weight gain, and movement disorders [].

  • Toxicity: Studies suggest that cariprazine has a low potential for overdose and a wide safety margin [].
  • Flammability: No specific data on flammability is available, but organic compounds with similar structures are generally combustible.
  • Reactivity: Information on specific reactivity is limited, but cariprazine hydrochloride, as a salt, might react with strong bases.

Cariprazine undergoes significant metabolism in the liver primarily through cytochrome P450 3A4 and to a lesser extent through cytochrome P450 2D6. This metabolic process results in the formation of two major active metabolites: desmethyl cariprazine and didesmethyl cariprazine, both of which retain pharmacological activity similar to that of the parent compound . The reactions involved include:

  • Hydroxylation: Cariprazine can be hydroxylated by cytochrome P450 enzymes, leading to various metabolites.
  • Conjugation: Further metabolic pathways may involve conjugation with glucuronic acid or sulfates for elimination.

Cariprazine exhibits a complex pharmacological profile:

  • Dopamine Receptors: It acts as a partial agonist at dopamine D2 and D3 receptors, meaning it can both stimulate these receptors when endogenous dopamine levels are low and inhibit them when levels are high. This dual action helps stabilize mood and cognitive function in patients with schizophrenia and bipolar disorder .
  • Serotonin Receptors: It also interacts with serotonin receptors, acting as an antagonist at 5-HT2A receptors and having partial agonist effects on 5-HT1A receptors. This modulation of serotonin pathways contributes to its therapeutic effects in mood disorders .

The synthesis of cariprazine hydrochloride involves multiple steps starting from readily available piperazine derivatives. The general synthetic pathway includes:

  • Formation of Urea Derivative: Initial reactions involve the formation of a urea derivative from cyclohexylamine and appropriate carbonyl compounds.
  • Piperazine Substitution: The introduction of the dichlorophenyl group onto the piperazine ring is achieved through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base form of cariprazine with hydrochloric acid .

Cariprazine is primarily indicated for:

  • Schizophrenia: It helps manage symptoms such as hallucinations, delusions, and cognitive deficits.
  • Bipolar Disorder: It is effective in treating manic or mixed episodes associated with bipolar I disorder.
  • Depressive Episodes: Emerging evidence suggests potential efficacy in treating depressive episodes within bipolar disorder .

Cariprazine has been studied for its interactions with various drugs:

    Similar Compounds

    Several compounds share structural or functional similarities with cariprazine. Notable examples include:

    • Risperidone: An atypical antipsychotic that primarily acts as a dopamine D2 antagonist and serotonin 5-HT2A antagonist.
    • Aripiprazole: Another atypical antipsychotic known for its partial agonist activity at dopamine D2 receptors.
    • Lurasidone: An atypical antipsychotic that acts on both serotonin and dopamine receptors but has a different receptor binding profile compared to cariprazine.

    Comparison Table

    CompoundMechanism of ActionUnique Features
    CariprazinePartial agonist (D2, D3), antagonist (5-HT2A)Unique dual action depending on dopamine levels
    RisperidoneAntagonist (D2, 5-HT2A)Stronger antagonist properties
    AripiprazolePartial agonist (D2), antagonist (5-HT2A)Known for lower risk of metabolic side effects
    LurasidoneAntagonist (5-HT7), partial agonist (5-HT2A)Distinct receptor affinity profile

    Cariprazine's unique mechanism allows it to provide flexibility in treatment by adapting its action based on endogenous neurotransmitter levels, making it particularly effective for patients with varying symptoms of psychosis or mood disorders .

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    462.171995 g/mol

    Monoisotopic Mass

    462.171995 g/mol

    Heavy Atom Count

    29

    UNII

    KQD7C255YG

    Drug Indication

    Reagila is indicated for the treatment of schizophrenia in adult patients.
    Treatment of schizophrenia

    MeSH Pharmacological Classification

    Antipsychotic Agents

    ATC Code

    N05AX15

    KEGG Target based Classification of Drugs

    G Protein-coupled receptors
    Rhodopsin family
    Dopamine
    DRD2 [HSA:1813] [KO:K04145]

    Wikipedia

    Cariprazine hydrochloride

    FDA Medication Guides

    Vraylar
    Cariprazine Hydrochloride
    CAPSULE;ORAL
    ALLERGAN
    05/24/2019

    Use Classification

    Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
    Human Drugs -> EU pediatric investigation plans

    Dates

    Modify: 2023-09-13
    1. Bioorg Med Chem Lett. 2012 May 15;22(10):3437-40. doi:
    10.1016/j.bmcl.2012.03.104. Epub 2012 Apr 4.

    Discovery of cariprazine (RGH-188): a novel antipsychotic acting on dopamine
    D3/D2 receptors.

    Agai-Csongor E(1), Domány G, Nógrádi K, Galambos J, Vágó I, Keserű GM, Greiner I,
    Laszlovszky I, Gere A, Schmidt E, Kiss B, Vastag M, Tihanyi K, Sághy K, Laszy J,
    Gyertyán I, Zájer-Balázs M, Gémesi L, Kapás M, Szombathelyi Z.

    Author information:
    (1)Gedeon Richter Plc, Budapest, Hungary. e.csongor@richter.hu

    Medicinal chemistry optimization of an impurity isolated during the scale-up
    synthesis of a pyridylsulfonamide type dopamine D(3)/D(2) compound (1) led to a
    series of new piperazine derivatives having affinity to both dopamine D(3) and
    D(2) receptors. Several members of this group showed excellent pharmacokinetic
    and pharmacodynamic properties as demonstrated by outstanding activities in
    different antipsychotic tests. The most promising representative, 2m
    (cariprazine) had good absorption, excellent brain penetration and advantageous
    safety profile. Based on its successful clinical development we are looking
    forward to the NDA filing of cariprazine in 2012.



    2. Curr Opin Investig Drugs. 2010 Jul;11(7):823-32.

    Cariprazine, an orally active D2/D3 receptor antagonist, for the potential
    treatment of schizophrenia, bipolar mania and depression.

    Gründer G(1).

    Author information:
    (1)RWTH Aachen University, Department of Psychiatry and Psychotherapy, and JARA -
    Translational Brain Medicine, Pauwelsstrasse 30, Aachen, Germany.
    ggruender@ukaachen.de

    Cariprazine (RGH-188), which is being codeveloped by Gedeon Richter Ltd, Forest
    Laboratories Inc and Mitsubishi Tanabe Pharma Corp, is a novel putative
    antipsychotic drug that exerts partial agonism at dopamine D2/D3 receptors, with
    preferential binding to D3 receptors, and partial agonism at serotonin 5-HT1A
    receptors. Its activity at D2/D3 receptors may be lower than that of the
    prototype partial agonist aripiprazole. The antipsychotic activity of cariprazine
    was demonstrated in animal models, and data also suggest that the propensity for
    extrapyramidal side effects is low and that the drug may have procognitive
    properties. Cariprazine is rapidly absorbed, with high oral bioavailability and a
    long plasma elimination t1/2. Cariprazine is in phase III clinical trials in
    patients with schizophrenia and in patients with bipolar disorder. Data from
    phase II trials in patients with schizophrenia and bipolar mania indicate that
    the drug has antipsychotic and antimanic properties that are superior to placebo.
    With its unique receptor affinity profile, cariprazine may represent a potential
    enrichment of the therapeutic armamentarium for schizophrenia and affective
    disorders. Its activity against the cognitive deficits associated with
    schizophrenia has to be carefully investigated.





    3. J Pharmacol Exp Ther. 2010 Apr;333(1):328-40. doi: 10.1124/jpet.109.160432. Epub
    2010 Jan 21.

    Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine
    receptor antagonist-partial agonist antipsychotic candidate: in vitro and
    neurochemical profile.

    Kiss B(1), Horváth A, Némethy Z, Schmidt E, Laszlovszky I, Bugovics G, Fazekas K,
    Hornok K, Orosz S, Gyertyán I, Agai-Csongor E, Domány G, Tihanyi K, Adham N,
    Szombathelyi Z.

    Author information:
    (1)Department of Molecular Pharmacology, Gedeon Richter Plc., P.O. Box 27.,
    Budapest, H-1475 Hungary. b.kiss@richter.hu

    Cariprazine {RGH-188;
    trans-N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-N',N'-dimet
    hylurea hydrochloride}, a novel candidate antipsychotic, demonstrated
    approximately 10-fold higher affinity for human D(3) versus human D(2L) and human
    D(2S) receptors (pKi 10.07, 9.16, and 9.31, respectively). It displayed high
    affinity at human serotonin (5-HT) type 2B receptors (pK(i) 9.24) with pure
    antagonism. Cariprazine had lower affinity at human and rat hippocampal 5-HT(1A)
    receptors (pK(i) 8.59 and 8.34, respectively) and demonstrated low intrinsic
    efficacy. Cariprazine displayed low affinity at human 5-HT(2A) receptors (pK(i)
    7.73). Moderate or low affinity for histamine H(1) and 5-HT(2C) receptors (pK(i)
    7.63 and 6.87, respectively) suggest cariprazine's reduced propensity for adverse
    events related to these receptors. Cariprazine demonstrated different functional
    profiles at dopamine receptors depending on the assay system. It displayed D(2)
    and D(3) antagonism in [(35)S]GTPgammaS binding assays, but stimulated inositol
    phosphate (IP) production (pEC(50) 8.50, E(max) 30%) and antagonized
    (+/-)-quinpirole-induced IP accumulation (pK(b) 9.22) in murine cells expressing
    human D(2L) receptors. It had partial agonist activity (pEC(50) 8.58, E(max) 71%)
    by inhibiting cAMP accumulation in Chinese hamster ovary cells expressing human
    D(3) receptors and potently antagonized
    R(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphtalene HBr
    (7-OH-DPAT)-induced suppression of cAMP formation (pK(b) 9.57). In these
    functional assays, cariprazine showed similar (D(2)) or higher (D(3))
    antagonist-partial agonist affinity and greater (3- to 10-fold) D(3) versus D(2)
    selectivity compared with aripiprazole. In in vivo turnover and biosynthesis
    experiments, cariprazine demonstrated D(2)-related partial agonist and antagonist
    properties, depending on actual dopaminergic tone. The antagonist-partial agonist
    properties of cariprazine at D(3) and D(2) receptors, with very high and
    preferential affinity to D(3) receptors, make it a candidate antipsychotic with a
    unique pharmacological profile among known antipsychotics.

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